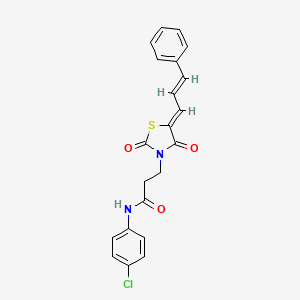
2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H17ClN4O and its molecular weight is 316.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fascinating Variability in Chemistry and Properties
The review by Boča, Jameson, and Linert (2011) outlines the extensive variability in chemistry and properties of compounds containing pyridine, pyrimidine, and benzamide structures. These compounds exhibit a wide range of applications due to their diverse spectroscopic properties, structures, and biological activities. Such research underscores the potential of compounds like "2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide" in various scientific and technological fields, including biochemistry and materials science (Boča, Jameson, & Linert, 2011).
Enaminoketones and Enaminothiones in Heterocyclic Synthesis
Negri, Kascheres, and Kascheres (2004) discuss the importance of enaminoketones and enaminothiones in the synthesis of heterocyclic compounds, including pyridine and pyrimidine derivatives. This research emphasizes the versatility of these compounds as intermediates in the synthesis of biologically active molecules, suggesting potential pathways for the synthesis and application of the specified compound in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).
Biologically Significant Pyrimidine Appended Optical Sensors
Jindal and Kaur (2021) review the use of pyrimidine derivatives as optical sensors and their biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for sensing applications, indicating the potential for "this compound" in similar applications (Jindal & Kaur, 2021).
Imidazole Derivatives and Antitumor Activity
The review by Iradyan et al. (2009) on imidazole derivatives and their antitumor activity highlights the therapeutic potential of compounds with nitrogen-containing heterocycles. Given the structural similarity, this suggests possible avenues for exploring the anticancer properties of the specified compound (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Pyrrolidine derivatives often show significant pharmacological activity .
Mode of Action
Pyrimidine and pyrrolidine derivatives can act as antagonists of various receptors and inhibit a wide range of enzymes .
Biochemical Pathways
These compounds can affect various biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME properties of these compounds can vary widely and would depend on their specific chemical structures .
Result of Action
The molecular and cellular effects of these compounds can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, although specific details would depend on the exact chemical structure of the compound .
Properties
IUPAC Name |
2-chloro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-14-6-2-1-5-13(14)15(22)19-11-12-7-8-18-16(20-12)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJQDRDOZPKTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
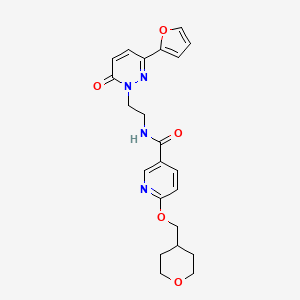
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)



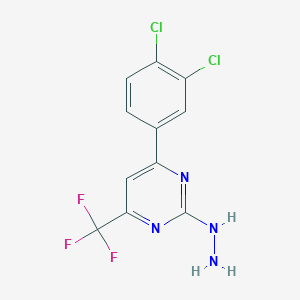
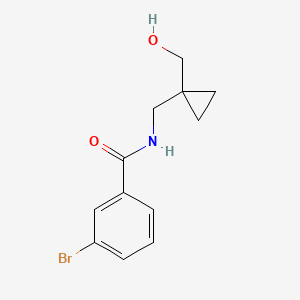
![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)


![N-(4-bromobenzyl)-4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2561647.png)
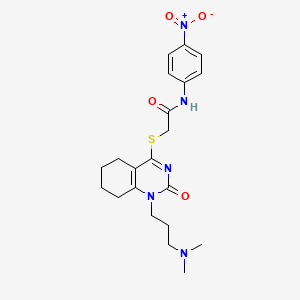
![2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2561650.png)
